![molecular formula C10H9NO B1340469 1-吲哚并[1,2-a]吡啶-2-乙酮 CAS No. 58475-97-1](/img/structure/B1340469.png)
1-吲哚并[1,2-a]吡啶-2-乙酮
描述
1-Indolizin-2-ylethanone is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural and chemical properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis. The indolizine ring system is characterized by a fused pyrrole and pyridine ring, which imparts significant stability and reactivity to the molecule.
科学研究应用
作用机制
Target of Action
1-Indolizin-2-ylethanone is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit diverse biological activities . .
Mode of Action
Indolizine derivatives are known for their potential biological activities . They can interact with various biological targets, leading to changes in cellular processes. The exact interaction of 1-Indolizin-2-ylethanone with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indolizine derivatives are known to have a variety of potential biological activities . They can influence various biochemical pathways, leading to downstream effects that contribute to their biological activity.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Given the biological activity of indolizine derivatives , it can be inferred that 1-Indolizin-2-ylethanone may have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
1-Indolizin-2-ylethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions often lead to the formation of reactive intermediates that can further participate in various metabolic pathways . Additionally, 1-Indolizin-2-ylethanone has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes .
Cellular Effects
1-Indolizin-2-ylethanone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 1-Indolizin-2-ylethanone can alter gene expression profiles, leading to changes in the production of key proteins involved in cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of 1-Indolizin-2-ylethanone involves its binding interactions with specific biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, 1-Indolizin-2-ylethanone has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Indolizin-2-ylethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Indolizin-2-ylethanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to 1-Indolizin-2-ylethanone has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 1-Indolizin-2-ylethanone vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, 1-Indolizin-2-ylethanone can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage range for therapeutic applications.
Metabolic Pathways
1-Indolizin-2-ylethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. Additionally, 1-Indolizin-2-ylethanone can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Indolizin-2-ylethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, 1-Indolizin-2-ylethanone can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
1-Indolizin-2-ylethanone exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This subcellular localization is essential for 1-Indolizin-2-ylethanone to exert its biological effects, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
准备方法
The synthesis of 1-Indolizin-2-ylethanone can be achieved through several methods, including classical and modern synthetic routes. One common approach involves the cyclization of 2-alkynylpyridines or 2-propargylpyridines under specific reaction conditions. Another method includes the use of α,β-unsaturated ketones derived from 2-acetylpyridines as substrates for the synthesis of indolizines . Industrial production methods often employ transition metal-catalyzed reactions and oxidative coupling strategies to achieve high yields and purity .
化学反应分析
1-Indolizin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indolizine derivatives.
Major Products: The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications.
相似化合物的比较
1-Indolizin-2-ylethanone can be compared with other similar compounds, such as:
Indolizine: Indolizine itself is a parent compound with various derivatives, each exhibiting unique properties and applications.
The uniqueness of 1-Indolizin-2-ylethanone lies in its fused ring system, which imparts significant stability and reactivity, making it valuable for various scientific and industrial applications .
属性
IUPAC Name |
1-indolizin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPUNMMDJWKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482248 | |
| Record name | 1-(Indolizin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58475-97-1 | |
| Record name | 1-(Indolizin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


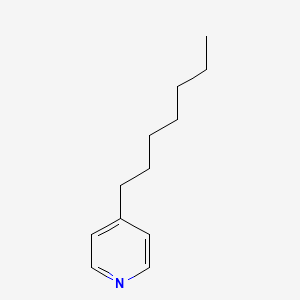
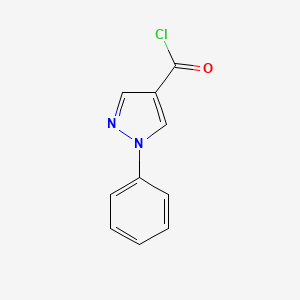
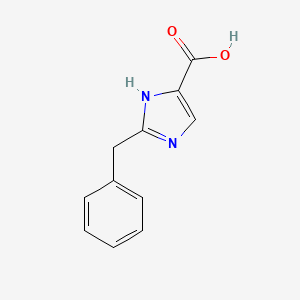
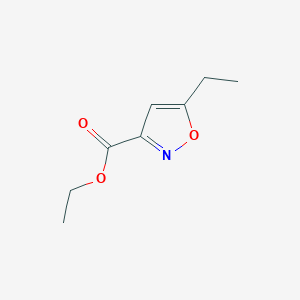
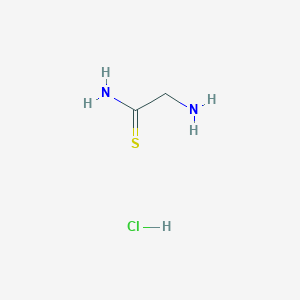


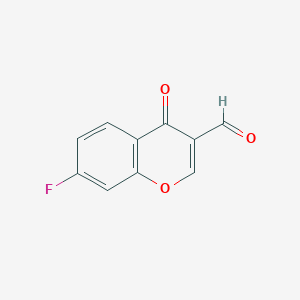
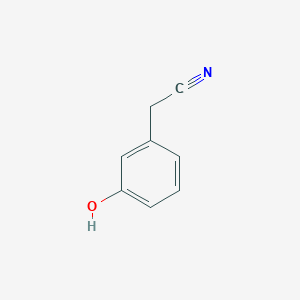
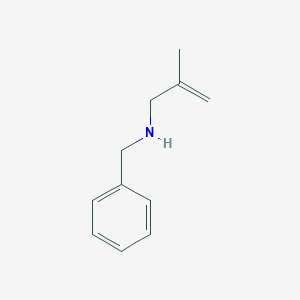
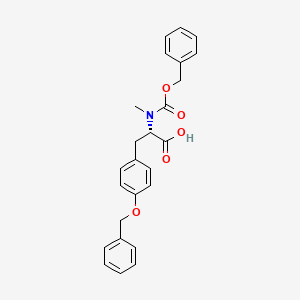
![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)
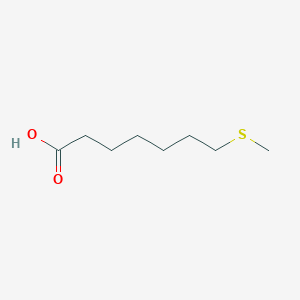
![1-[(2-Fluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1340435.png)
